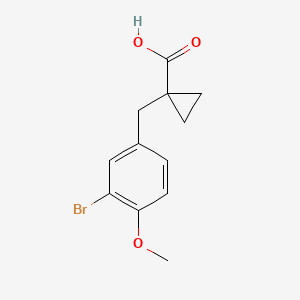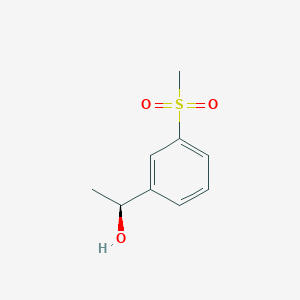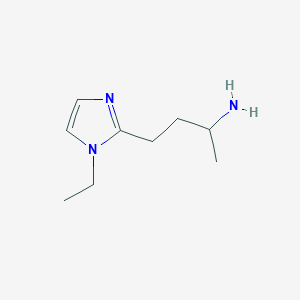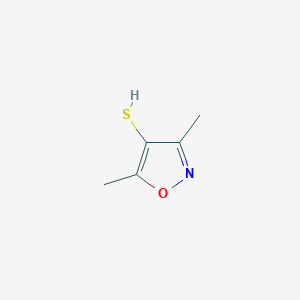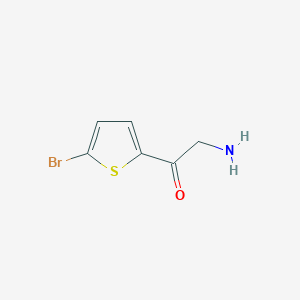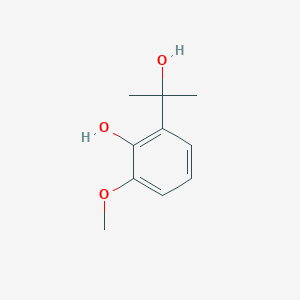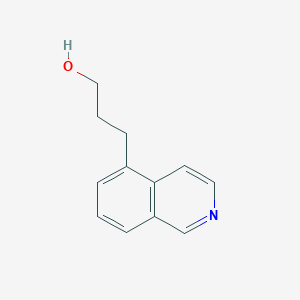
3-(Isoquinolin-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isoquinolin-5-yl)propan-1-ol is an organic compound with the molecular formula C12H13NO It features an isoquinoline ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-5-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanol derivative under controlled conditions. For instance, the reaction of isoquinoline with 3-chloropropanol in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(Isoquinolin-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Isoquinolin-5-yl-propanoic acid.
Reduction: Isoquinolin-5-yl-propan-1-amine.
Substitution: 3-(Isoquinolin-5-yl)propyl chloride.
Scientific Research Applications
3-(Isoquinolin-5-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The isoquinoline ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
- 3-(Isoquinolin-5-yl)propanoic acid
- 3-(Isoquinolin-5-yl)propylamine
- 3-(Isoquinolin-5-yl)propyl chloride
Comparison: 3-(Isoquinolin-5-yl)propan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it offers different possibilities for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-isoquinolin-5-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
InChI Key |
MVSOKLNVDOQUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


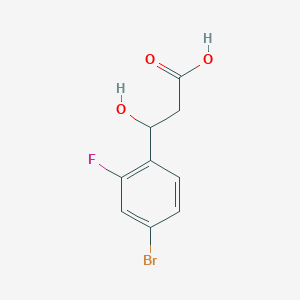
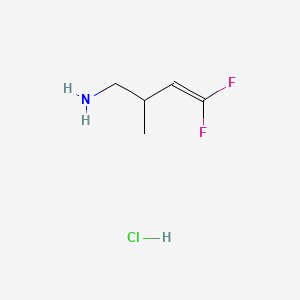
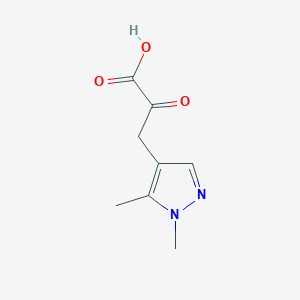

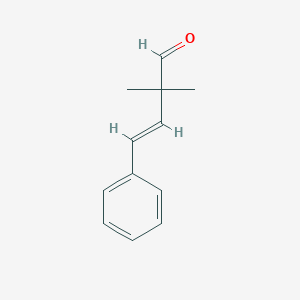

![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
